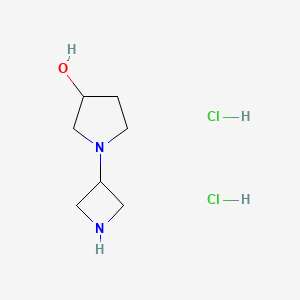

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAHRXWPLYFOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Hydroxybutyronitrile Derivatives

A key method for preparing 3-pyrrolidinol derivatives involves reductive cyclization of hydroxybutyronitrile compounds in acidic aqueous media under hydrogen atmosphere with Raney nickel catalyst, optionally combined with palladium on carbon. This process converts hydroxybutyronitrile intermediates to pyrrolidinol compounds by intramolecular cyclization and reduction.

Reaction conditions:

- Solvent: Isopropanol/water mixture

- Acid: Hydrochloric acid (to maintain pH ~5-7)

- Catalyst: Raney nickel or Raney nickel + Pd/C

- Temperature: 20-50°C

- Pressure: 25-75 psi hydrogen

- Time: Several hours until hydrogen uptake ceases

Workup involves catalyst filtration, solvent evaporation, basification with sodium hydroxide and potassium carbonate, and vacuum distillation to isolate the free base pyrrolidinol.

Example Data from Patent EP0269258A2:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Azido-3-hydroxybutyronitrile, Raney Ni, H2, 25-50°C, 50 psi | Conversion to 4-amino-3-hydroxybutyronitrile |

| 2 | Addition of HCl, Raney Ni, H2, overnight | Formation of 3-pyrrolidinol salt |

| 3 | Neutralization with NaOH/K2CO3, vacuum distillation | Isolation of 3-pyrrolidinol free base (30% yield) |

Formation of the Dihydrochloride Salt

The free base 1-(3-azetidinyl)-3-pyrrolidinol is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in methanol or aqueous solution, followed by concentration and isolation of the salt form for enhanced stability and purity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Routes

- Cyclization Reactions: Formation of azetidine and pyrrolidine rings through intramolecular cyclization.

- Chiral Resolution: Separation of enantiomers to obtain the (S)-enantiomer.

- Catalytic Processes: Use of chiral catalysts to enhance enantioselectivity in industrial production.

Medicinal Applications

The compound has shown promise in various therapeutic contexts:

- Neurological Disorders: Research indicates that derivatives of pyrrolidinyl compounds can exhibit neuroprotective effects and may be useful in treating conditions such as depression and anxiety. For example, similar compounds have been explored for their antidepressant properties .

- Enzyme Inhibition: Preliminary studies suggest that 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride may inhibit specific enzymes, which could be leveraged for therapeutic applications against diseases where enzyme modulation is beneficial .

- Antihypertensive Effects: Some related compounds have demonstrated antihypertensive activity, indicating that this compound might share similar properties .

Biological Research Applications

This compound serves as a valuable tool in biological research:

- Biological Probes: The compound can be utilized as a probe to study biological processes involving azetidine and pyrrolidine rings. Its interactions with various biological targets are critical for understanding its pharmacodynamics and pharmacokinetics .

- Structure-Activity Relationship Studies: Due to its unique structure, it can be used in SAR studies to design more potent analogs with improved efficacy and reduced side effects.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of pyrrolidine derivatives found that certain structural modifications led to enhanced serotonin receptor binding affinity. This suggests that this compound may be a candidate for further exploration in this domain .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the potential of similar compounds in modulating enzyme activity linked to metabolic disorders. This positions this compound as a possible therapeutic agent for conditions requiring enzyme inhibition .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-3-yl)azetidin-3-ol | Contains piperidine instead of pyrrolidine | Different receptor interaction profile |

| 1-(Morpholin-3-yl)azetidin-3-ol | Morpholine ring replaces pyrrolidine | Potential for enhanced solubility |

| 1-(Azetidin-2-yl)pyrrolidin-3-one | Different substitution pattern on azetidine | May exhibit different biological activities |

This table illustrates the diversity within this class of molecules while emphasizing the unique characteristics of this compound.

Mechanism of Action

The mechanism by which 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of effects.

Comparison with Similar Compounds

Azetidine vs. Piperidine Derivatives

- Ring Size Effects: Compounds like 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (piperidine: 6-membered ring) exhibit higher conformational flexibility compared to the azetidine (3-membered ring) in the target compound. This flexibility often correlates with improved binding to larger enzymatic pockets, as seen in kinase inhibitors .

- Solubility : The dihydrochloride salt form enhances aqueous solubility across all analogs, critical for bioavailability in drug formulations .

Substituent Modifications

- Fluorination : Introducing fluorine (e.g., 1-(3-Azetidinyl)-3-fluoropyrrolidine dihydrochloride ) increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies .

- Chirality : The (S)-enantiomer of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride shows 10-fold higher affinity for serotonin receptors than its (R)-counterpart, highlighting the importance of stereochemistry .

Research Findings

- Kinase Inhibition: Analogous azetidine-pyrrolidinol hybrids demonstrate IC₅₀ values in the nanomolar range against FLT3 kinases, a target in acute myeloid leukemia .

- Safety Profile : Dihydrochloride salts generally exhibit lower toxicity (LD₅₀ > 500 mg/kg in rodents) compared to free bases, attributed to improved solubility and reduced tissue accumulation .

Biological Activity

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available literature on its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring and an azetidine moiety, which contribute to its pharmacological properties. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular responses such as apoptosis in cancer cells. Additionally, the compound may modulate gene expression by interacting with transcription factors, influencing the expression of pro-apoptotic and anti-apoptotic genes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating critical signaling pathways .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disorders .

In Vitro Studies

In vitro experiments using human cancer cell lines have revealed that this compound significantly reduces cell viability at concentrations above 10 µM. The compound was found to activate caspase-3, a key enzyme in the apoptosis pathway, confirming its role as an apoptotic agent .

In Vivo Studies

Animal model studies have shown that administration of this compound leads to a reduction in tumor size in xenograft models. Dosage-dependent effects were observed, with lower doses exhibiting anti-inflammatory effects without significant toxicity, while higher doses resulted in cytotoxicity towards healthy tissues .

Biochemical Pathways

The compound interacts with various biochemical pathways:

- Cytochrome P450 Enzymes : It influences the metabolism of other compounds by modulating cytochrome P450 activity, affecting drug interactions and metabolism.

- Metabolic Pathways : It alters metabolic flux in cells, impacting levels of key metabolites involved in energy production and biosynthesis .

Dosage Effects

The biological effects of this compound are highly dose-dependent. At low doses (1-5 µM), it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. However, at higher doses (>10 µM), it can become cytotoxic, indicating a narrow therapeutic window that necessitates careful dosage management in potential therapeutic applications .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride to improve yield and purity?

To optimize synthesis, employ statistical experimental design (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For instance, fractional factorial designs can reduce the number of experiments while identifying critical variables . Post-synthesis, use HPLC with UV detection (≥98% purity threshold) to validate purity, as demonstrated for structurally similar azetidine derivatives . Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) may enhance crystallinity and reduce byproducts .

Q. What analytical methods are recommended for structural confirmation of this compound?

Combine NMR spectroscopy (¹H/¹³C, 2D COSY) to resolve stereochemistry and verify azetidine-pyrrolidine connectivity. For example, azetidinyl protons typically resonate at δ 3.5–4.0 ppm in DMSO-d₆ . Pair this with FT-IR to confirm functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹) and mass spectrometry (HRMS) for molecular ion validation . Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How should researchers handle hygroscopicity and stability issues during storage?

Store the compound in desiccated, inert environments (argon atmosphere, <4°C) to prevent hydrolysis. Pre-dry solvents for synthesis to minimize water ingress . For long-term stability, consider lyophilization and encapsulation in moisture-resistant vials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for reactions like ring-opening or nucleophilic substitution. Tools like the AFIR method automate transition-state searches, enabling rapid identification of feasible pathways . Integrate these predictions with high-throughput experimentation to validate outcomes, as exemplified in reaction design workflows .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle assay-specific variables (e.g., pH, solvent polarity) from intrinsic bioactivity. For instance, discrepancies in IC₅₀ values may arise from protonation state changes in aqueous vs. nonpolar media . Validate hypotheses using isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled conditions .

Q. How can researchers design enantioselective syntheses targeting specific stereoisomers of this compound?

Leverage chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like azetidine ring formation. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) . For mechanistic insights, employ kinetic resolution studies to optimize catalyst turnover and selectivity .

Q. What methodologies address challenges in characterizing transient intermediates during degradation studies?

Use stopped-flow NMR or time-resolved FT-IR to capture short-lived intermediates. For example, azetidine ring-opening under acidic conditions generates reactive iminium ions detectable at sub-second timescales . Pair this with DFT-based molecular dynamics to simulate degradation pathways and identify stabilization strategies .

Methodological Best Practices

- Safety Protocols : Follow hazard-specific guidelines (e.g., GHS codes for corrosivity, H318) during handling. Use fume hoods for reactions releasing HCl gas and neutralize waste with aqueous bicarbonate before disposal .

- Data Reproducibility : Document reaction conditions using FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, report solvent dielectric constants and ionic strengths to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.